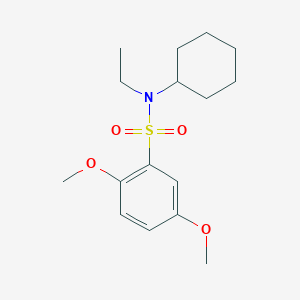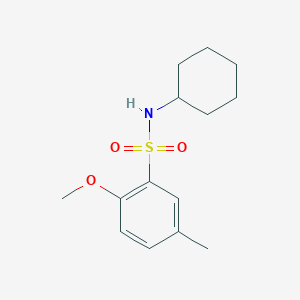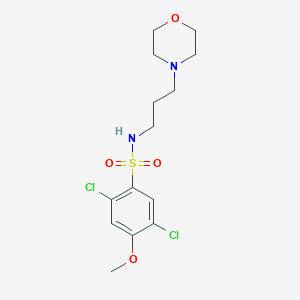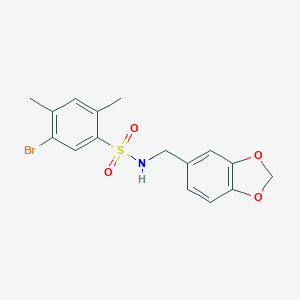
4-Methyl-1-(4-propan-2-ylphenyl)sulfonylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-1-(4-propan-2-ylphenyl)sulfonylpiperidine, also known as Suvorexant, is a novel drug used for the treatment of insomnia. It is a selective antagonist of the orexin receptors in the brain, which regulate the sleep-wake cycle. Suvorexant is a relatively new drug that has shown promising results in clinical trials.
Wirkmechanismus
4-Methyl-1-(4-propan-2-ylphenyl)sulfonylpiperidine works by selectively blocking the orexin receptors in the brain. Orexin is a neuropeptide that plays a key role in regulating the sleep-wake cycle. By blocking the orexin receptors, 4-Methyl-1-(4-propan-2-ylphenyl)sulfonylpiperidine helps to promote sleep and reduce wakefulness.
Biochemical and Physiological Effects:
4-Methyl-1-(4-propan-2-ylphenyl)sulfonylpiperidine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce wakefulness and increase sleep duration. In addition, 4-Methyl-1-(4-propan-2-ylphenyl)sulfonylpiperidine has also been shown to reduce the levels of stress hormones such as cortisol, which can have a positive impact on overall health and well-being.
Vorteile Und Einschränkungen Für Laborexperimente
4-Methyl-1-(4-propan-2-ylphenyl)sulfonylpiperidine has a number of advantages for use in lab experiments. It is a highly selective antagonist of the orexin receptors, which means that it has a specific and predictable effect on the sleep-wake cycle. However, one limitation of 4-Methyl-1-(4-propan-2-ylphenyl)sulfonylpiperidine is that it can be difficult to administer in lab experiments due to its low solubility in water.
Zukünftige Richtungen
There are a number of potential future directions for research on 4-Methyl-1-(4-propan-2-ylphenyl)sulfonylpiperidine. One area of research is the development of new drugs that target the orexin receptors. Another area of research is the use of 4-Methyl-1-(4-propan-2-ylphenyl)sulfonylpiperidine in combination with other drugs for the treatment of insomnia and other sleep disorders. Additionally, there is potential for the use of 4-Methyl-1-(4-propan-2-ylphenyl)sulfonylpiperidine in the treatment of other conditions such as anxiety and depression.
Synthesemethoden
The synthesis of 4-Methyl-1-(4-propan-2-ylphenyl)sulfonylpiperidine involves a multi-step process starting from 4-methylbenzaldehyde. The first step involves the conversion of 4-methylbenzaldehyde to 4-methyl-1-(4-propan-2-ylphenyl)piperidine-4-carboxylic acid. This is followed by the formation of the sulfonyl chloride derivative, which is then reacted with the piperidine intermediate to produce 4-Methyl-1-(4-propan-2-ylphenyl)sulfonylpiperidine.
Wissenschaftliche Forschungsanwendungen
4-Methyl-1-(4-propan-2-ylphenyl)sulfonylpiperidine has been extensively studied for its potential use in the treatment of insomnia. Clinical trials have shown that 4-Methyl-1-(4-propan-2-ylphenyl)sulfonylpiperidine is effective in improving sleep latency and sleep maintenance in patients with insomnia. In addition, 4-Methyl-1-(4-propan-2-ylphenyl)sulfonylpiperidine has also been studied for its potential use in the treatment of other sleep disorders such as narcolepsy and sleep apnea.
Eigenschaften
Molekularformel |
C15H23NO2S |
|---|---|
Molekulargewicht |
281.4 g/mol |
IUPAC-Name |
4-methyl-1-(4-propan-2-ylphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C15H23NO2S/c1-12(2)14-4-6-15(7-5-14)19(17,18)16-10-8-13(3)9-11-16/h4-7,12-13H,8-11H2,1-3H3 |
InChI-Schlüssel |
ZGPXWZZZLMPRNQ-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(C)C |
Kanonische SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



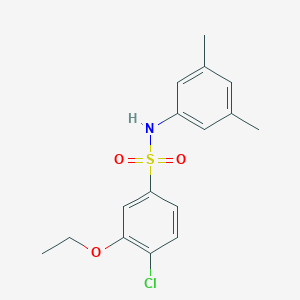
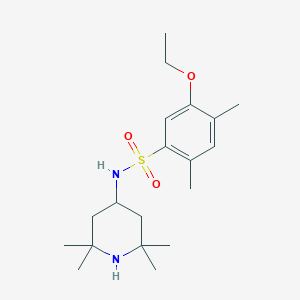

![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidine](/img/structure/B279029.png)
![2-[(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-4-methylbenzoic acid](/img/structure/B279034.png)
![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine](/img/structure/B279036.png)
![1-[(4-tert-butylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B279037.png)

